2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3
Description
Contextualization within Meldrum's Acid and 1,3-Dioxane-4,6-dione Chemistry
To understand the significance of 2,2,5-trimethyl-1,3-dioxane-4,6-dione-d3, one must first consider its parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176), famously known as Meldrum's acid. wikipedia.org First synthesized in 1908 by Andrew Norman Meldrum, its structure was initially misidentified, with its correct cyclic bislactone form being confirmed only in 1948. wikipedia.org Meldrum's acid is a cornerstone of synthetic organic chemistry, renowned for several key characteristics:
High Acidity: With a pKa of approximately 4.97, Meldrum's acid is unusually acidic for a compound lacking a carboxylic acid group, being roughly 100 million times more acidic than dimethyl malonate. wikipedia.orgorgsyn.org This high acidity is attributed to the conformational constraints of its six-membered ring, which leads to significant destabilization of the C-H bond at the 5-position. wikipedia.org
Reactivity: The acidic nature of the C5 proton makes it easy to remove, generating a stable enolate that can readily participate in a wide range of chemical reactions, including alkylations and acylations. wikipedia.orgorgsyn.org This allows Meldrum's acid to serve as a versatile starting point for synthesizing a multitude of complex molecules. wikipedia.orgnih.gov
Synthetic Utility: It is widely used as a key intermediate and building block in organic synthesis. nih.govchemicalbook.com Upon heating, its derivatives can undergo thermal fragmentation to produce highly reactive ketene (B1206846) intermediates, which can be trapped to form various esters and amides. nih.gov
The compound 2,2,5-trimethyl-1,3-dioxane-4,6-dione (B50244), also known as methyl Meldrum's acid, is a direct derivative where one of the acidic protons at the C5 position has been replaced with a methyl group. nih.gov The subject of this article, This compound , is a specific isotopologue of methyl Meldrum's acid where the three hydrogen atoms of the C5-methyl group have been replaced by deuterium (B1214612) atoms (-CD₃). This targeted isotopic substitution does not significantly alter the compound's fundamental chemical reactivity but introduces properties that are invaluable for detailed mechanistic and analytical studies.
Rationale for Isotopic Labeling with Deuterium in Chemical Research
Isotopic labeling is a powerful technique used to track atoms through reaction pathways or to probe the mechanisms of chemical transformations. unam.mx Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a particularly favored label for several reasons. unam.mx The primary rationale for replacing hydrogen with deuterium lies in the mass difference between the two isotopes, which gives rise to the Kinetic Isotope Effect (KIE) .
The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This measurable difference in reaction rates is the KIE, a powerful tool for physical organic chemists to elucidate reaction mechanisms. nih.govnih.gov
Key applications stemming from deuterium labeling include:
Mechanistic Elucidation: By measuring the KIE, researchers can determine whether a specific C-H bond is broken during the slowest step of a reaction, providing critical evidence for a proposed mechanism. nih.govosti.govresearchgate.net
Metabolic Pathway Analysis: In medicinal chemistry, deuteration at a site of metabolic oxidation can slow down the breakdown of a drug by cytochrome P450 enzymes. nih.gov This can improve a drug's pharmacokinetic profile by increasing its half-life.
Internal Standards: Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry. nih.gov Since a deuterated molecule has a higher mass than its non-deuterated counterpart but behaves almost identically during chromatographic separation and ionization, it can be added to a sample in a known quantity to improve the accuracy and precision of measurements.
| Property | Protium (Hydrogen) | Deuterium | Significance |
|---|---|---|---|
| Symbol | ¹H or H | ²H or D | Standard chemical nomenclature distinguishes the isotope. |
| Natural Abundance | ~99.985% | ~0.015% | Deuterated compounds must be synthetically prepared. unam.mx |
| Atomic Mass (amu) | ~1.008 | ~2.014 | The ~100% increase in mass is the primary origin of isotopic effects. vulcanchem.com |
| Bond Strength (e.g., C-X) | Weaker | Stronger | Leads to the Kinetic Isotope Effect (KIE), as more energy is needed to break a C-D bond. nih.gov |
| NMR Spectroscopy | ¹H NMR active | ²H NMR active (different frequency) | Allows for distinct detection and structural analysis. nih.gov |
Historical Development and Contemporary Research Trajectories of Deuterated Cyclic Dicarbonyl Compounds
The use of deuterium labeling to investigate chemical reactions dates back many decades, becoming a fundamental technique in physical organic chemistry. nih.gov Early studies often focused on simple systems to establish the principles of the kinetic isotope effect. Over time, the application of this method expanded to more complex molecules, including cyclic dicarbonyls. For instance, research in the early 1980s utilized kinetic deuterium isotope effects to investigate the hydrolysis mechanism of benzylidene Meldrum's acids, demonstrating the utility of deuteration even then for understanding reaction pathways involving these structures. osti.gov
The historical trajectory has moved from using deuterium as a simple mechanistic probe to employing it as a strategic element in molecular design. Contemporary research has shifted towards highly selective and efficient methods for incorporating deuterium at specific molecular sites. A prominent area of modern research is the installation of the trideuteromethyl (-CD₃) group, often called the "deuterated magic methyl" group. nih.govresearchgate.net The methyl group is a common site of metabolic oxidation in many drug molecules, and replacing it with a -CD₃ group can significantly enhance metabolic stability. nih.gov
For a compound like this compound, the research trajectories are twofold:
As a Mechanistic Probe: It can be used as a starting material to build more complex molecules where the -CD₃ group acts as a spectator label. Its progress through a reaction sequence can be monitored by NMR or mass spectrometry to provide insights into reaction mechanisms without the complication of a KIE (if the C-D bonds are not broken).
As a Deuterated Building Block: More significantly, it serves as a valuable building block for the synthesis of complex deuterated molecules. By incorporating the -CD₃ group early in a synthetic sequence using a stable and versatile scaffold like Meldrum's acid, chemists can construct elaborate target molecules that are precisely deuterated. This is particularly relevant in medicinal chemistry for creating new chemical entities with potentially improved pharmacological properties or for synthesizing labeled standards for drug metabolism studies.
The development of methods to create such precisely labeled, complex molecules remains an active and important area of chemical research, driven by the continuous need for more sophisticated tools in drug discovery and mechanistic analysis.
Properties
Molecular Formula |
C₇H₇D₃O₄ |
|---|---|
Molecular Weight |
161.17 |
Synonyms |
Methylmalonic Acid Cyclic Isopropylidene Ester-d3; Methylmalonic Acid Monoisopropylidene Cyclic Ester-d3; 2,2,5-Trimethyl-1,3-dioxan-4,6-dione-d3; 2,2,5-Trimethyl-m-dioxane-4,6-dione-d3; Methyl Meldrum’s Acid-d3; NSC 233870-d3 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,5 Trimethyl 1,3 Dioxane 4,6 Dione D3 and Its Analogs
Strategies for Carbon-Deuterium Bond Formation and Regiospecificity
The regioselective introduction of deuterium (B1214612) is a critical aspect of synthesizing specifically labeled isotopologues. For 2,2,5-trimethyl-1,3-dioxane-4,6-dione (B50244), the primary sites for deuteration are the acidic C5 position and the methyl groups at the C2 and C5 positions.
The hydrogen atom at the C5 position of 5-substituted Meldrum's acid derivatives is acidic, facilitating its replacement with deuterium. This is due to the formation of a highly stabilized enolate. wikipedia.org The most direct method for deuteration at this position is through hydrogen-deuterium (H/D) exchange.
This exchange can be readily achieved by treating the non-deuterated 2,2,5-trimethyl-1,3-dioxane-4,6-dione with a deuterium source, such as deuterium oxide (D₂O), often in the presence of a base or acid catalyst. nih.gov Basic conditions, using catalysts like sodium methoxide (B1231860) in deuterated methanol (B129727) (MeOD) or potassium carbonate in D₂O, can effectively promote the deprotonation of the C5 position, followed by quenching with a deuteron (B1233211) from the solvent. researchgate.net
The general mechanism for base-catalyzed H/D exchange is as follows:
Deprotonation of the C5-H by a base to form a resonance-stabilized enolate.
The enolate abstracts a deuteron from the deuterated solvent (e.g., D₂O).
Acid-catalyzed exchange is also possible, proceeding through an enol intermediate. researchgate.net
Table 1: Illustrative Conditions for C5-Deuteration of Active Methylene (B1212753) Compounds
| Substrate | Deuterium Source | Catalyst/Conditions | Isotopic Purity (%) | Reference |
|---|---|---|---|---|
| Aryl Methyl Ketones | D₂O | Base-catalyzed | >90 | nih.gov |
| (S)-Ketoprofen | D₂O | Ruthenium catalyst | High | rsc.orgnih.gov |
| N-Boc-piperidine | D₂O | Photoredox-HAT catalysis | 99 | acs.org |
| l-Amino Esters | D₂O | K₂CO₃ / 2-hydroxynicotinaldehyde | 98 | sigmaaldrich.com |
Introducing deuterium into the methyl groups of 2,2,5-trimethyl-1,3-dioxane-4,6-dione requires different strategies than C5 deuteration, as the methyl protons are not readily exchangeable under mild conditions.
One primary method is to use a deuterated precursor in the initial synthesis of the Meldrum's acid framework. The standard synthesis of Meldrum's acid involves the condensation of malonic acid with acetone (B3395972). wikipedia.orgchemicalbook.com To obtain a deuterated C2-dimethyl group, one can employ fully deuterated acetone (acetone-d₆) in this condensation reaction. wikipedia.org
For the deuteration of the C5-methyl group, a deuterated methylating agent can be used to alkylate a suitable precursor. For example, the enolate of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) can be reacted with a trideuteromethyl halide (CD₃I) or other deuterated methylating agents to introduce a CD₃ group at the C5 position.
Table 2: Methods for Trideuteromethyl Group Incorporation
| Method | Deuterated Reagent | Substrate Type | Reference |
|---|---|---|---|
| Precursor Synthesis | Acetone-d₆ | Malonic acid | wikipedia.org |
| Methylation | CD₃I | Enolates of active methylene compounds | sigmaaldrich.com |
| Acid-catalyzed H/D Exchange | D₂O | N-heteroarylmethanes | sigmaaldrich.com |
Precursor Design and Reactivity Considerations for Deuterated Synthesis
The synthesis of 2,2,5-trimethyl-1,3-dioxane-4,6-dione-d3 can start from different precursors depending on the desired location of the deuterium atoms.
For C5-d₁ labeling: The precursor is the non-deuterated 2,2,5-trimethyl-1,3-dioxane-4,6-dione, which can be synthesized by the alkylation of Meldrum's acid with a methylating agent. nih.gov This is then subjected to H/D exchange.
For C2-(CD₃)₂ labeling: The synthesis would start with malonic acid and acetone-d₆ to form 2,2-di(trideuteromethyl)-1,3-dioxane-4,6-dione. This can then be methylated at the C5 position.
For C5-CD₃ labeling: The synthesis starts with Meldrum's acid, which is then alkylated with a deuterated methylating agent like trideuteromethyl iodide.
For a "d3" isotopologue: A plausible route to a d3 species could involve the methylation of 5-deutero-2,2-dimethyl-1,3-dioxane-4,6-dione with a dideuteromethylating agent, or other combinations of partially deuterated precursors and reagents.
The reactivity of the precursors is a key consideration. The high acidity of the C5 proton in Meldrum's acid and its 5-alkyl derivatives makes this position susceptible to deprotonation and subsequent reaction with electrophiles, including deuterons. wikipedia.orgnih.gov
Optimization of Synthetic Pathways for Enhanced Yield and Isotopic Purity
Optimizing the synthetic pathway is crucial for maximizing the chemical yield and ensuring high isotopic purity of the final product. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For C5-deuteration via H/D exchange, the choice of base is critical. A strong base can lead to side reactions, while a weak base may result in incomplete exchange. The use of a mild base like potassium carbonate can provide a good balance. sigmaaldrich.com The temperature and reaction time must be carefully controlled to achieve high deuterium incorporation without causing decomposition of the Meldrum's acid ring, which is known to be thermally labile. wikipedia.org
For the incorporation of deuterated methyl groups, the purity of the deuterated reagent (e.g., acetone-d₆ or CD₃I) is paramount. The reaction conditions should be chosen to ensure complete reaction and minimize any potential H/D scrambling.
Table 3: Factors for Optimization of Deuteration Reactions
| Parameter | Consideration | Potential Outcome |
|---|---|---|
| Catalyst | Choice of acid or base catalyst for H/D exchange. | Affects reaction rate and selectivity. |
| Solvent | Use of deuterated solvents to drive the equilibrium towards the deuterated product. | Can influence solubility and reaction kinetics. |
| Temperature | Balancing reaction rate with the thermal stability of the compound. | Higher temperatures can increase rate but also decomposition. |
| Reaction Time | Ensuring sufficient time for complete H/D exchange. | Incomplete reaction leads to lower isotopic purity. |
Characterization of Isotopic Purity and Regioselectivity in Synthesized Compounds
The characterization of the synthesized deuterated compounds is essential to confirm the position of deuterium incorporation (regioselectivity) and the percentage of deuterium at that position (isotopic purity). The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comspectrabase.com
NMR Spectroscopy:
¹H NMR: The disappearance or reduction in the intensity of a proton signal indicates that deuterium has been incorporated at that position. For C5-deuteration of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, the quartet signal for the C5 proton would be absent in the ¹H NMR spectrum of the fully deuterated compound.
²H NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of deuterium incorporation and its chemical environment. researchgate.net
¹³C NMR: The carbon signal for a C-D bond will show a characteristic triplet multiplicity due to coupling with the deuterium nucleus (spin I=1). The C-D coupling constants can also provide structural information.
Mass Spectrometry:
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the deuterated compound from any non-deuterated starting material and analyze their respective mass spectra.
Table 4: Spectroscopic Data for Characterization
| Technique | Observation for Deuterated Compound | Information Obtained |
|---|---|---|
| ¹H NMR | Disappearance or reduced integration of a proton signal. | Position and extent of deuteration. |
| ²H NMR | Presence of a signal corresponding to the deuterium nucleus. | Direct confirmation of deuterium incorporation. |
| ¹³C NMR | Appearance of a triplet for the carbon attached to deuterium. | Confirmation of C-D bond formation. |
| HRMS | Increase in molecular weight corresponding to the number of deuteriums. | Isotopic distribution and overall purity. |
Mechanistic Investigations Utilizing 2,2,5 Trimethyl 1,3 Dioxane 4,6 Dione D3
Elucidation of Reaction Mechanisms through Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org It is a fundamental tool for determining whether a particular C-H bond is broken in the rate-determining step of a reaction. princeton.edu For 2,2,5-trimethyl-1,3-dioxane-4,6-dione-d3, the deuterium (B1214612) is located at the C5 position, which is the acidic carbon situated between the two carbonyl groups.
In a reaction where the C-D bond at the 5-position is cleaved during the rate-determining step, a primary kinetic isotope effect is expected. This is because the C-D bond has a lower zero-point vibrational energy than the corresponding C-H bond, and thus requires more energy to be broken. libretexts.org This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the primary KIE (kH/kD) is typically in the range of 2-7 for reactions involving C-H/C-D bond cleavage. princeton.edu
For instance, in a base-catalyzed enolate formation, the rate-determining step would be the abstraction of the proton (or deuteron) from the C5 position. A significant primary KIE would be observed in this case, confirming the C-H bond cleavage as the rate-limiting event. Conversely, if the reaction proceeds through a mechanism where the C-H bond at the 5-position is not broken in the rate-determining step, a much smaller or negligible KIE would be expected.
Table 1: Illustrative Kinetic Isotope Effects for a Hypothetical Reaction Involving C-H/C-D Bond Cleavage at the 5-Position of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione (B50244)
| Reactant | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Implication |
| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | kH | \multirow{2}{*}{5.8} | C-H bond cleavage is likely the rate-determining step. |
| This compound | kD |
This table is illustrative and presents hypothetical data to demonstrate the concept of KIE.
Application of Deuterium Labeling for Tracing Reaction Pathways and Atom Scrambling
Deuterium labeling is an invaluable method for tracing the fate of specific atoms throughout a reaction sequence. chem-station.com By introducing a deuterium atom at a specific position, such as in this compound, chemists can follow the deuterium label in the products and intermediates to map out reaction pathways and identify any atom scrambling processes. researchgate.netresearchgate.net
The position of the deuterium atom in the final products can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). For example, in a multi-step synthesis, if the deuterium at the C5 position of the starting material is found at a different location in the product, it would indicate an intramolecular or intermolecular transfer of the deuterium atom, providing crucial details about the reaction mechanism.
Deuterium labeling studies can also differentiate between competing reaction pathways. For instance, if a reaction can proceed through two different mechanisms, one involving the cleavage of the C5-H bond and another that leaves it intact, the use of this compound would allow for the determination of the dominant pathway by analyzing the deuterium content of the products.
Analysis of Reactive Intermediates and Transition State Structures
The study of reactive intermediates and transition states is fundamental to understanding reaction mechanisms. The presence of a deuterium atom in this compound can influence the stability and structure of these transient species. The primary reactive intermediate of 2,2,5-trimethyl-1,3-dioxane-4,6-dione is the enolate formed by deprotonation at the C5 position. The deuterated analog would form a deuterated enolate.
The structure of transition states can be inferred from the magnitude of the KIE. A large primary KIE suggests a symmetric transition state where the proton/deuteron (B1233211) is equally shared between the carbon and the abstracting base. Secondary KIEs, which are smaller effects observed when the labeled bond is not broken, can provide information about changes in hybridization at the labeled carbon in the transition state. wikipedia.org For instance, a change from sp3 to sp2 hybridization at the C5 carbon during the reaction would result in a secondary KIE.
Computational studies can complement experimental data by modeling the transition state structures for both the deuterated and non-deuterated reactants, helping to rationalize the observed kinetic isotope effects.
Influence of Deuteration on Reactivity, Stability, and Reaction Selectivity
The replacement of hydrogen with deuterium can have a noticeable impact on the reactivity, stability, and selectivity of a molecule. nih.gov The stronger C-D bond compared to the C-H bond is the primary reason for these effects.
Reactivity: As discussed in the context of KIE, the cleavage of a C-D bond is slower than that of a C-H bond. This leads to a decrease in the reactivity of this compound in reactions where the C5-D bond is broken in the rate-determining step.
Stability: The greater strength of the C-D bond can lead to increased thermal stability of the deuterated compound compared to its protio-analog. This can be advantageous in reactions that require elevated temperatures, potentially reducing decomposition pathways. researchgate.net
Reaction Selectivity: Deuteration can influence the selectivity of a reaction by altering the relative rates of competing pathways. If a substrate has multiple reactive sites, the site with the C-D bond may react more slowly, thereby favoring reaction at the other sites. This can be a useful strategy for controlling regioselectivity or stereoselectivity in organic synthesis. For example, if an alternative, non-deuterated site can undergo a reaction, the deuteration at C5 could enhance the selectivity towards the reaction at the non-deuterated site.
Table 2: Comparative Effects of Deuteration at the C5-Position
| Property | 2,2,5-Trimethyl-1,3-dioxane-4,6-dione (H-form) | This compound (D-form) | Rationale |
| Reactivity (C5-H/D cleavage) | Higher | Lower | Stronger C-D bond leads to a higher activation energy for bond cleavage. |
| Thermal Stability | Lower | Higher | The C-D bond is stronger and requires more energy to break. |
| Selectivity | Standard | Potentially altered | The difference in reaction rates between C-H and C-D bond cleavage can favor alternative reaction pathways. |
Applications of 2,2,5 Trimethyl 1,3 Dioxane 4,6 Dione D3 in Advanced Organic Synthesis
As a Deuterium-Labeled Building Block for Complex Organic Molecules
2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3 is fundamentally a synthetic building block designed for the precise installation of a deuterated methyl group. The "magic methyl" effect, where the addition of a methyl group can significantly improve a drug candidate's metabolic profile and binding affinity, is a known strategy in medicinal chemistry. The use of a deuterated methyl group (CD₃) can further augment these properties by altering the metabolic fate of the molecule. nih.gov The C-D bond is stronger than the C-H bond, which can slow down metabolic pathways involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
This compound provides a stable, easily handled source of a deuterated methylmalonate equivalent. Its structure allows it to be used in reactions where a nucleophilic or electrophilic fragment bearing the -CD₃ group is required. The high acidity of the C5 proton in the parent Meldrum's acid scaffold facilitates a wide range of derivatizations, making its deuterated analogs versatile reagents for creating complex, isotopically labeled molecules. wikipedia.orgchemicalbook.com
Precursor to Deuterated Ketenes and Other Reactive Intermediates via Pyrolysis
One of the most significant applications of Meldrum's acid and its derivatives is their use as precursors to highly reactive ketene (B1206846) intermediates. scilit.com Upon heating, typically at temperatures above 200 °C or at lower temperatures with catalysis, these compounds undergo a retro-[4+2] cycloreversion (pyrolysis) to eliminate acetone (B3395972) and carbon dioxide. wikipedia.orgresearchgate.net
When this compound is subjected to these conditions, it is expected to generate a specific deuterated ketene, methyl(trideuteromethyl)ketene. This transformation is highly efficient and clean, making it a preferred method for generating such intermediates for in-situ trapping or isolation via techniques like flash vacuum pyrolysis (FVP). scilit.com These deuterated ketenes are powerful electrophiles that can subsequently react with a wide array of nucleophiles or participate in cycloaddition reactions, providing a direct pathway to more complex deuterated structures. chemicalbook.com The ability of acyl derivatives of Meldrum's acid to generate acylketene species under pyrolysis is a particularly fruitful area of application. chemicalbook.com
Contributions to Stereoselective and Asymmetric Synthesis Methodologies
Meldrum's acid derivatives are pivotal in various stereoselective and asymmetric synthetic strategies. chemicalbook.com The rigid dioxane-dione ring often imparts a high degree of conformational constraint, which can be exploited to control the stereochemical outcome of reactions at the C5 position or in subsequent transformations of its derivatives.
The use of this compound allows for the synthesis of chiral molecules containing a deuterated methyl group. This is valuable for several reasons:
Mechanistic Probes: The deuterium (B1214612) label can be used to track reaction mechanisms and stereochemical pathways without significantly altering the steric profile of the molecule.
Asymmetric Synthesis: In enantioselective reactions, such as conjugate additions to form all-carbon quaternary stereocenters, employing the deuterated analog can lead to chiral products with an isotopic label at a key position. nih.gov
Chiral-Deuterated Drugs: The synthesis of enantiomerically pure compounds where chirality is established in part by deuterium substitution is an advanced area of medicinal chemistry.
Utilization in Knoevenagel Condensation and Other Carbon-Carbon Bond Forming Reactions
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.net Meldrum's acid and its 5-substituted derivatives are excellent substrates for this reaction due to the high acidity of the C5 proton(s), often proceeding under mild conditions, sometimes without the need for a strong base. researchgate.netsciforum.net
When this compound is used, its remaining proton at the C5 position can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles, including alkyl halides, to form new carbon-carbon bonds. wikipedia.org More commonly, the parent compound, deuterated methylmalonic acid, would first be condensed with acetone to form the deuterated Meldrum's acid derivative. This derivative can then undergo further reactions. For instance, its Knoevenagel condensation products, alkylidene Meldrum's acids, are powerful electrophiles. chemicalbook.comnih.gov Using the deuterated starting material ensures that the resulting alkylidene products and any subsequent adducts carry the isotopic label.
Role in Multicomponent Reactions and Tandem Processes
Multicomponent reactions (MCRs) and tandem (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. Meldrum's acid and its derivatives are frequently employed in such processes due to their predictable reactivity. nih.gov
The incorporation of this compound into these reaction sequences enables the one-pot synthesis of complex deuterated molecules. For example, a tandem sequence might involve an initial Knoevenagel condensation to form an electrophilic alkylidene intermediate, which is then trapped in situ by a nucleophile in a Michael addition. nih.govresearchgate.net Using the deuterated Meldrum's acid derivative ensures that the final product is isotopically labeled, a feature that is highly desirable for metabolic studies of biologically active compounds generated through combinatorial and diversity-oriented synthesis.
Investigations in Cycloaddition Reactions and Related Pericyclic Transformations
Alkylidene derivatives of Meldrum's acid, typically formed via Knoevenagel condensation, are excellent dienophiles and electrophiles for various cycloaddition reactions. Their high reactivity is driven by the electron-withdrawing nature of the cyclic di-ester framework. These intermediates readily participate in [4+2] Diels-Alder reactions, [2+2] cycloadditions, and other pericyclic processes. chemicalbook.comnih.gov
By starting with this compound and converting it into an alkylidene derivative, chemists can access deuterated dienophiles. The subsequent cycloaddition reactions provide a powerful route to a wide variety of deuterated carbocyclic and heterocyclic systems. This methodology is particularly useful for building complex ring systems where the position of the deuterium label needs to be precisely controlled within the final molecular architecture.
Summary of Key Transformations
| Reaction Type | Reactant | Key Transformation | Resulting Deuterated Intermediate/Product |
| Pyrolysis | This compound | Thermal elimination of acetone and CO₂ | Methyl(trideuteromethyl)ketene |
| Knoevenagel Condensation | This compound + Aldehyde (R-CHO) | Base-catalyzed condensation | Deuterated 5-alkylidene derivative |
| Diels-Alder Reaction | Deuterated 5-alkylidene derivative + Diene | [4+2] Cycloaddition | Deuterated cyclic adduct |
| Michael Addition | Deuterated 5-alkylidene derivative + Nucleophile | Conjugate addition | Deuterated Michael adduct |
Advanced Spectroscopic and Analytical Characterization Methodologies for Deuterated Analogs
Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Abundance Determination
Deuterium (²H or D) NMR spectroscopy is a primary technique for the characterization of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3. Due to its nuclear spin of 1, deuterium is an NMR-active nucleus. While less sensitive than proton (¹H) NMR, ²H NMR provides a direct method to observe the sites of deuteration within a molecule. sigmaaldrich.commagritek.com
Structural Elucidation: In this compound, the deuterium atoms are located on the C5-methyl group. A ²H NMR spectrum would exhibit a single resonance signal corresponding to this -CD₃ group. The chemical shift of this signal would be nearly identical to the chemical shift of the corresponding -CH₃ group in the non-deuterated parent compound in a ¹H NMR spectrum, with only minor isotopic effects observed. sigmaaldrich.com This allows for unambiguous confirmation of the position of isotopic labeling.
Isotopic Abundance Determination: Quantitative ²H NMR, often used in conjunction with ¹H NMR, is a powerful method for determining the level of deuterium incorporation, or isotopic abundance. nih.gov By integrating the signal in the ²H spectrum and comparing it to an internal standard or to the residual proton signals in the ¹H spectrum, the percentage of deuteration at the target site can be accurately calculated. This is crucial for applications where a high degree of isotopic enrichment is required.
Table 1: Comparison of NMR Properties for ¹H and ²H Nuclei
| Property | Proton (¹H) | Deuteron (B1233211) (²H) |
| Natural Abundance | 99.985% | 0.015% sigmaaldrich.com |
| Spin Quantum Number (I) | 1/2 | 1 sigmaaldrich.comwikipedia.org |
| Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 sigmaaldrich.com |
| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61.4 MHz sigmaaldrich.com |
| Relative Sensitivity | 1.00 | 0.00965 |
Mass Spectrometry (MS) Techniques for Isotopic Analysis and Quantitative Research
Mass spectrometry is an indispensable tool for analyzing deuterated compounds, providing precise information on molecular weight and isotopic purity. High-resolution mass spectrometry (HRMS) is particularly effective for distinguishing between isotopologues—molecules that differ only in their isotopic composition. nih.govrsc.orgresearchgate.net
For 2,2,5-Trimethyl-1,3-dioxane-4,6-dione (B50244), the monoisotopic mass is 158.0579 Da. nih.gov The replacement of three hydrogen atoms (1.0078 Da each) with three deuterium atoms (2.0141 Da each) in the -d3 analog results in a predictable mass shift. The expected monoisotopic mass for the fully deuterated this compound would be approximately 161.0765 Da.
Isotopic Analysis: HRMS can resolve the mass difference between the deuterated compound and any residual non-deuterated (d₀) or partially deuterated (d₁, d₂) species. nih.gov By analyzing the relative intensities of these isotopic peaks in the mass spectrum, the isotopic enrichment can be accurately calculated. This method is highly sensitive, requires minimal sample, and can be performed rapidly. nih.govresearchgate.net
Quantitative Research: In quantitative studies, such as pharmacokinetics, deuterated compounds like this compound are often used as internal standards. The mass difference allows the standard to be distinguished from the non-labeled analyte by the mass spectrometer, even if they co-elute chromatographically. This ensures accurate quantification by correcting for variations in sample preparation and instrument response.
Table 2: Expected Mass Data for 2,2,5-Trimethyl-1,3-dioxane-4,6-dione and its -d3 Analog
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | C₇H₁₀O₄ | 158.0579 nih.gov |
| This compound | C₇H₇D₃O₄ | ~161.0765 |
Vibrational Spectroscopy (Infrared and Raman) for Conformational Studies and Isotopic Shifts
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of bonds involving that atom. csbsju.edu
This phenomenon, known as the isotopic shift, is particularly pronounced for C-D stretching vibrations compared to C-H stretches. According to Hooke's Law, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the C-D stretching frequency is significantly lower than that of a C-H bond. csbsju.eduoregonstate.edu
C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum.
C-D stretching vibrations are expected to appear in a lower frequency region, typically around 2100-2250 cm⁻¹. csbsju.edunih.gov
Chromatographic Methods (e.g., HPLC, GC-MS) for Purification, Separation, and Analytical Purity Assessment
Chromatographic techniques are essential for ensuring the chemical purity of this compound, separating it from starting materials, byproducts, and any non-deuterated counterparts.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both the purification and purity assessment of non-volatile compounds like Methyl Meldrum's acid and its derivatives. ijstr.orggoogle.com Reverse-phase HPLC methods have been developed for the non-deuterated analog, which would be directly applicable to the -d3 variant. In HPLC, the isotopic substitution of hydrogen with deuterium typically has a negligible effect on the retention time, meaning the deuterated and non-deuterated compounds will usually co-elute. Therefore, HPLC coupled with UV detection is excellent for determining chemical purity but relies on a mass spectrometer for assessing isotopic purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for analyzing volatile and semi-volatile compounds. nih.gov It separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer. ijstr.org The GC component provides high-resolution separation for assessing chemical purity, while the MS component provides definitive identification and isotopic analysis, as described in section 5.2. This makes GC-MS an ideal technique for the comprehensive purity assessment of this compound, provided the compound is sufficiently volatile or can be derivatized.
Electron Spin Resonance (ESR), Electron Nuclear Double Resonance (ENDOR), and Electron-Electron Double Resonance (ELDOR) for Radical Chemistry Studies
While this compound is not a radical itself, these advanced resonance techniques are invaluable for studying radicals derived from it. A key study on the non-deuterated parent compound investigated the radical formed by X-ray irradiation of single crystals. aip.orgaip.orgsigmaaldrich.com
In this study, ESR, ENDOR, and ELDOR were used to study the quantum mechanical tunneling rotation of the C5-methyl group at very low temperatures (10–64 K). aip.orgaip.org The interaction of the unpaired electron with the methyl protons creates a characteristic hyperfine structure in the ESR spectrum.
The substitution of the C5-methyl protons with deuterium (-CD₃) would have a profound impact on these spectra. The magnetic moment and gyromagnetic ratio of deuterium are significantly different from those of hydrogen, which would lead to:
Altered Hyperfine Coupling: The hyperfine splitting constant for deuterium is approximately 6.5 times smaller than for hydrogen. This would dramatically change the appearance of the ESR spectrum.
Modified Tunneling Dynamics: The increased mass of the deuterated methyl group would significantly decrease its quantum tunneling rate. This change would be directly observable in the temperature-dependent ESR, ENDOR, and ELDOR spectra. aip.org
Therefore, studying the radical of this compound with these techniques provides a powerful method to investigate the physics of hindered methyl group rotation and quantum tunneling phenomena. nih.govnih.gov
Table 3: Research Findings on Radical of 2,2,5-Trimethyl-1,3-dioxane-4,6-dione
| Technique | Observation on Parent Compound (Radical) | Expected Effect of -d3 Deuteration |
| ESR/ENDOR | Hyperfine coupling from C5-methyl protons observed. | Hyperfine coupling constant would be ~6.5x smaller. |
| Temperature-Dependent ESR | Coalescence of tunneling rotation signal at 30 K. aip.orgaip.org | Tunneling rate would decrease significantly due to higher mass. |
| ENDOR/ELDOR | Tunneling splitting measured at 830 ± 40 MHz. aip.orgaip.org | Tunneling splitting frequency would be substantially lower. |
X-ray Diffraction for Crystal Structure Analysis of Deuterated Derivatives
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Crystal structure data for the non-deuterated 2,2,5-Trimethyl-1,3-dioxane-4,6-dione is available, cataloged in the Cambridge Structural Database (CCDC). nih.gov
While X-ray diffraction is excellent for determining the positions of heavier atoms (carbon, oxygen), it is less sensitive to hydrogen and deuterium positions. For a precise determination of the C-D bond lengths and the orientation of the deuterated methyl group, neutron diffraction would be the preferred technique, as it is highly sensitive to the positions of deuterium nuclei. researchgate.net
Theoretical and Computational Chemistry Studies of Deuterated 1,3 Dioxane 4,6 Diones
Quantum Chemical Calculations of Electronic Structure and Acidity of Deuterated Species
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and acidity of organic molecules. For deuterated species of 1,3-dioxane-4,6-diones, these calculations can predict how the substitution of a protium atom with a deuterium (B1214612) atom at the C5 position influences the molecule's properties.
The acidity of Meldrum's acid and its derivatives is unusually high for a carbon acid (pKa ≈ 4.97) wikipedia.orgresearchgate.net. This is attributed to the rigid 1,3-dioxane ring structure, which constrains the molecule and leads to significant destabilization of the C-H bond in the ground state wikipedia.org. Upon deprotonation, the resulting enolate anion is substantially stabilized.
DFT calculations can be used to model both the neutral acid and its conjugate base. Key parameters derived from these calculations include:
Optimized Molecular Geometries: Comparing bond lengths and angles between the protiated and deuterated species.
Vibrational Frequencies: The C-D bond has a lower zero-point vibrational energy (ZPVE) than the C-H bond. This difference is a primary contributor to kinetic and equilibrium isotope effects.
Electron Density Distribution: Analysis of the molecular orbitals (e.g., HOMO and LUMO) and charge distribution can reveal subtle electronic changes upon deuteration.
Acidity (pKa) Prediction: By calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution (using solvent models), the effect of deuteration on the acidity can be quantified. The primary equilibrium isotope effect (EIE) on acidity is expected to be small but calculable.
Table 1: Representative Theoretical Parameters for Acidity Calculation
| Parameter | Description | Relevance to Deuteration |
|---|---|---|
| ΔG°_acid | Gibbs free energy of the deprotonation reaction. | Differences in ZPVE between C-H and C-D bonds affect this value, leading to a predictable isotope effect on the pKa. |
| Zero-Point Vibrational Energy (ZPVE) | The lowest possible energy that a quantum mechanical system may have. | The heavier mass of deuterium lowers the vibrational frequency and ZPVE of the C-D bond compared to the C-H bond. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and orbital interactions. | Can quantify hyperconjugative interactions that contribute to C-H/C-D bond stability and acidity. |
| Calculated Bond Dissociation Energy (BDE) | The energy required to homolytically cleave the C-H or C-D bond. | Directly reflects the strength of the bond being broken during deprotonation. |
Molecular Dynamics Simulations for Studying Reactivity, Conformational Preferences, and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. For deuterated 1,3-dioxane-4,6-diones, MD simulations can be employed to study several aspects.
Reactivity: MD can simulate the approach of a reactant to the deuterated molecule, helping to understand steric hindrance and the preferred trajectories for chemical reactions.
Conformational Preferences: The 1,3-dioxane-4,6-dione ring is not planar. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations (e.g., boat, chair, twist-boat) and the energy barriers between them. While isotopic substitution has a minimal effect on the potential energy surface itself, it can subtly influence the population of different conformational states due to changes in vibrational entropy. Studies on related deuterated molecules have shown that deuteration can influence phase transition temperatures and the stability of certain conformations researchgate.net.
Intermolecular Interactions: In condensed phases, MD simulations are crucial for modeling interactions with solvent molecules or other solutes. For instance, simulations could model the hydrogen/deuterium bonding network around the carbonyl groups and how this differs for the deuterated species, which in turn affects solubility and reactivity.
Prediction and Interpretation of Spectroscopic Parameters for Deuterated Analogs
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm structures and interpret spectra. Deuteration provides a powerful spectroscopic label due to the distinct mass and nuclear spin of deuterium compared to protium.
Infrared (IR) Spectroscopy: The most dramatic effect of deuteration is observed in vibrational spectra. The C-D stretching frequency is significantly lower (around 2100-2200 cm⁻¹) than the C-H stretch (around 2900-3000 cm⁻¹). DFT calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3, the signal corresponding to the proton at the C5 position would be absent.
²H NMR: A signal corresponding to the deuterium at C5 would appear in the deuterium NMR spectrum.
¹³C NMR: The carbon at the C5 position would exhibit a different splitting pattern (a triplet due to coupling with deuterium, which has a nuclear spin of 1) and a slight upfield shift (isotope shift) compared to the protiated analog. Quantum chemical calculations can predict these chemical shifts and coupling constants.
Electron Spin Resonance (ESR): For radical species, which can be generated by methods like X-ray irradiation, ESR and related techniques like ENDOR can probe the interaction of the unpaired electron with nearby nuclei . Replacing a proton with a deuteron (B1233211) would significantly alter the hyperfine coupling constants, a change that can be modeled computationally.
Table 2: Predicted Spectroscopic Shifts upon Deuteration at C5
| Spectroscopy Type | Parameter | Expected Change for Deuterated Species |
|---|---|---|
| IR Spectroscopy | C-H/C-D Stretching Frequency | Shift from ~2900 cm⁻¹ (C-H) to ~2140 cm⁻¹ (C-D). |
| ¹H NMR | Signal for C5-H | Disappearance of the signal. |
| ¹³C NMR | Chemical Shift of C5 | Small upfield shift (isotope effect). |
| ¹³C NMR | Splitting of C5 Signal | Change from a doublet (coupling to ¹H) to a triplet (coupling to ²H). |
Modeling of Reaction Pathways, Energy Barriers, and Isotope Effects
One of the most significant applications of computational chemistry in studying deuterated compounds is the modeling of reaction mechanisms and the prediction of kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the light (protiated) isotopologue to the heavy (deuterated) one (kH/kD). A primary KIE greater than 1 is typically observed when the C-H/C-D bond is broken in the rate-determining step of a reaction princeton.edu.
Computational modeling of a reaction involving this compound would involve:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate. This is the most computationally intensive step.
Calculating Vibrational Frequencies: Frequencies are calculated for the reactants and the transition state for both the protiated and deuterated species. The TS is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating the KIE: Using the ZPVEs obtained from the frequency calculations within the framework of transition state theory, the KIE can be predicted.
For reactions where the C5-D bond is cleaved, a significant primary KIE would be expected. Computational models can dissect the contributing factors to the KIE, such as loss of ZPVE at the transition state and quantum tunneling effects. These theoretical predictions are invaluable for interpreting experimental kinetic data and elucidating reaction mechanisms chemrxiv.org.
Emerging Research Frontiers and Interdisciplinary Academic Applications of Deuterated Dioxane Derivatives
Development of Novel Catalytic Systems Utilizing Deuterated Meldrum's Acid Derivatives
The unique reactivity of Meldrum's acid and its derivatives makes them powerful reagents in organic synthesis, particularly in processes involving catalytic systems. nih.gov These compounds can serve as precursors to highly reactive ketene (B1206846) intermediates through thermal or photochemical decomposition, a process that involves the loss of acetone (B3395972) and carbon dioxide. chemicalbook.com When a deuterated derivative like 2,2,5-Trimethyl-1,3-dioxane-4,6-dione-d3 is used, it generates a deuterated ketene. This isotopically labeled intermediate can then participate in various catalytic reactions, such as cycloadditions or additions to imines, effectively becoming a part of the catalytic cycle.
The incorporation of deuterium (B1214612) can serve two primary purposes in the development of novel catalytic systems:
Tuning Reactivity and Selectivity: While less common, the KIE can, in principle, be exploited to alter the selectivity of a catalytic process. If a catalyst has multiple competing reaction pathways, the energetic penalty associated with breaking a C-D bond might disfavor one pathway, thereby enhancing the selectivity for an alternative route.
Research has demonstrated the utility of Meldrum's acid derivatives in Lewis acid-catalyzed reactions, such as intramolecular Friedel-Crafts acylations to form cyclic ketones. nih.gov Utilizing a deuterated version such as this compound in such a system could provide crucial data on the reaction mechanism, confirming the involvement of specific C-H/C-D bonds in the catalytic transformation.
Advancements in Isotopic Labeling Methodologies for Complex Molecular Architectures
One of the most significant applications of this compound is as a building block for introducing isotopic labels into complex organic molecules. Deuterium labeling is invaluable in numerous fields, from elucidating biosynthetic pathways and reaction mechanisms to improving the metabolic stability of pharmaceuticals. princeton.edunih.gov The high acidity of the C5 proton in Meldrum's acid derivatives allows for easy alkylation and acylation at this position. wikipedia.org However, in this compound, the stable CD₃ group is not at the acidic position but is instead a permanent part of the core structure.
The utility of this compound lies in using the entire deuterated dioxane framework as a reactant that is incorporated into a larger structure. The inherent reactivity of the Meldrum's acid moiety can be harnessed to construct complex scaffolds that carry the d₃-methyl label. For example, Meldrum's acid is known to react with aldehydes and ketones in Knoevenagel condensations, and its derivatives are used in multicomponent reactions and the synthesis of heterocycles. organic-chemistry.orgnih.gov
Research Findings:
Synthesis of Labeled Heterocycles: Acyl derivatives of Meldrum's acid are effective reagents for synthesizing complex heterocyclic systems. Research has shown that acyl Meldrum's acids can be used to prepare tetrahydroquinolin-2-one derivatives, a scaffold present in many biologically active molecules. researchgate.net By starting with a deuterated acylating agent derived from this compound, the d₃-label can be precisely installed within the final heterocyclic product.
Preparation of Labeled Signaling Molecules: Synthetic procedures have been developed that use Meldrum's acid to prepare 5-acyl derivatives, which are key intermediates in the synthesis of N-acyl-l-homoserine lactones (AHLs). researchgate.net These molecules are involved in bacterial quorum sensing. Applying this methodology with a deuterated Meldrum's acid derivative would yield deuterated AHLs, which could be used to study their binding and signaling pathways without altering their fundamental chemical nature. researchgate.net
| Target Molecular Class | Synthetic Strategy Involving Meldrum's Acid Scaffold | Potential for Labeling with Deuterated Derivative | Source |
|---|---|---|---|
| Tetrahydroquinolin-2-ones | Two-step reaction between an enaminone and an acyl Meldrum's acid, followed by electrophilic cyclization. | Use of an acyl derivative of this compound would incorporate the deuterated fragment into the quinolinone core. | researchgate.net |
| α-Substituted Acrylates | Condensation with aldehydes followed by reduction and a Mannich-type reaction. | The d₃-methyl group on the dioxane ring would be part of the intermediate, allowing for the synthesis of specifically labeled acrylate (B77674) precursors. | organic-chemistry.org |
| N-Acyl-l-homoserine lactones (AHLs) | Acylation of Meldrum's acid followed by amidation with L-homoserine lactone. | Starting with the deuterated Meldrum's acid derivative allows for the creation of labeled AHLs for biological studies. | researchgate.net |
| Polyketide-derived Natural Products | Biomimetic syntheses using β-ketothioesters derived from Meldrum's acid. | The deuterated compound can be converted into a labeled β-ketothioester, serving as a tracer in biomimetic synthesis pathways. | chemicalbook.com |
Applications as Research Tools in Biochemical and Biophysical Studies (e.g., mechanistic probes for enzymes)
The use of isotopically labeled compounds as probes is a cornerstone of modern biochemistry and biophysics. youtube.com this compound is an ideal precursor for creating molecular probes designed to investigate enzyme mechanisms through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. princeton.edunih.gov
The C-D bond is approximately 8-10 times stronger and less easily broken than a C-H bond. researchgate.net If a C-H bond on a substrate is cleaved or significantly perturbed (e.g., through hyperconjugation in a transition state) during the rate-limiting step of an enzyme-catalyzed reaction, substituting that hydrogen with deuterium will cause a measurable decrease in the reaction rate. acs.org
Methodology and Research Findings:
Probe Synthesis: A substrate for a specific enzyme can be synthesized using this compound as a starting material, thereby embedding the CD₃ group at a precise location in the final molecule.
Kinetic Assays: The catalytic efficiency (kcat/Km) of the enzyme is measured separately for the normal (protiated) substrate and the deuterated substrate.
Mechanistic Interpretation: A significant KIE (a ratio of the rates kH/kD > 1) provides powerful evidence that the targeted C-H bond is involved in the enzyme's mechanism of action, either through direct cleavage or through its involvement in stabilizing the transition state. nih.gov Conversely, the absence of a KIE (kH/kD ≈ 1) suggests that the bond is not involved in the rate-determining step.
This technique has been successfully applied to understand the mechanisms of various enzyme classes. For instance, deuterium KIE measurements have been invaluable in studying adenosylcobalamin-dependent enzymes, which catalyze reactions involving hydrogen atom transfer. nih.gov Similarly, secondary KIEs have been used to probe the transition state structures in reactions catalyzed by prenyl transferases, helping to distinguish between dissociative and associative mechanisms. acs.org By synthesizing a substrate containing the d₃-methyl group from this compound, researchers can apply this powerful technique to investigate any enzyme suspected of interacting with that specific methyl group.
| Scenario | Observed KIE (kH/kD) | Mechanistic Implication | Source |
|---|---|---|---|
| Primary KIE | Large (typically 2-7) | The C-H/C-D bond is being broken or formed in the rate-determining step of the reaction. | nih.gov |
| Secondary KIE | Small (typically 1.05-1.4) | The C-H/C-D bond is not broken, but its environment changes (e.g., rehybridization of the carbon atom) during the rate-determining step, indicating its proximity to the reaction center. | acs.org |
| No KIE | ~1 | The C-H/C-D bond is not involved in the rate-determining step. | nih.gov |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,2,5-trimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivatives), and how can isotopic labeling (e.g., deuterium) be incorporated?
- Methodology : The compound is synthesized via nucleophilic substitution or esterification. For example, alkylation of Meldrum’s acid with halides (e.g., 1-chloromethyl-4-vinyl benzene) in acetone using K₂CO₃ as a base yields functionalized derivatives . Isotopic labeling (e.g., deuterium at methyl groups) may involve deuterated reagents or selective hydrogen-deuterium exchange under acidic/basic conditions, though specific protocols for the deuterated form (d³) require optimization .
Q. How is X-ray crystallography applied to determine the molecular and crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is performed using instruments like Bruker APEX3. Data refinement employs SHELXL/SHELXTL software for structure solution and hydrogen-bonding analysis. Key parameters include bond lengths (e.g., C=O at ~1.38 Å) and chair conformations of the 1,3-dioxane ring . Absorption corrections (e.g., SADABS) and R-values (e.g., R₁ < 0.04) validate structural precision .
Q. What role does this compound play in dendrimer synthesis?
- Methodology : It serves as a protected monomer in polyester dendrimers. The equatorial carboxyl group enables esterification for branching, while the dioxane ring stabilizes intermediates. Post-synthesis, acid-catalyzed deprotection exposes hydroxyl groups for iterative growth .
Advanced Research Questions
Q. How do methyl group dynamics differ between deuterated (d³) and non-deuterated forms, and what experimental techniques quantify these differences?
- Methodology : ENDOR spectroscopy measures methyl rotation barriers. For non-deuterated analogs, Arrhenius parameters (activation energy ~10–15 kJ/mol, pre-exponential factor ~10¹² s⁻¹) are derived from temperature-dependent linewidths. Deuteration reduces tunneling rates, altering activation parameters—critical for NMR relaxation or isotopic tracing studies .
Q. What challenges arise in resolving crystallographic data discrepancies for hydrogen-bonded networks in anhydride derivatives?
- Methodology : Anhydrides (e.g., C₁₆H₂₆O₇) exhibit asymmetric units with two independent molecules. Hydrogen bonding (C–H⋯O, ~2.5 Å) forms layered networks. Discrepancies in torsion angles (e.g., O5–C9–O1–C1: 57.23° vs. O9–C17–O8–C25: −55.71°) arise from packing effects, resolved via SHELXL refinement and Hirshfeld surface analysis .
Q. How does isotopic substitution (d³) influence reactivity in ketene-based chain extension reactions for polymer modification?
- Methodology : In PLA chain extension, deuterated Meldrum’s acid derivatives generate ketenes via thermal decarboxylation. Deuteration may slow H-transfer steps, altering branching efficiency. Kinetic studies (e.g., DSC, GPC) compare molecular weight distributions (Mw/Mn) between deuterated and non-deuterated systems .
Q. What are the limitations of using SCXRD to analyze supramolecular interactions in carboxylic acid derivatives?
- Methodology : While SCXRD identifies O–H⋯O hydrogen bonds (~2.7 Å) in carboxylic acids, weak C–H⋯O interactions (~3.0 Å) are often underestimated. Complementary techniques like FTIR (for H-bond strength) and DFT calculations (for interaction energies) validate crystallographic data .
Key Research Considerations
- Contradictions : Structural variations in anhydride derivatives highlight the need for multi-technique validation (SCXRD, NMR, DFT).
- Advanced Tools : SHELX software remains critical for crystallography, but machine learning-assisted refinement could address data ambiguities .
- Deuteration Impact : While physical properties (e.g., melting point) remain similar, kinetic isotope effects may alter reaction pathways—warranting detailed mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
